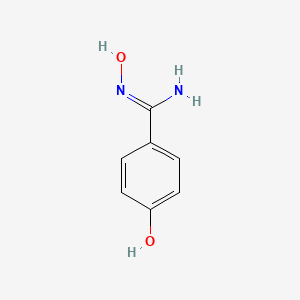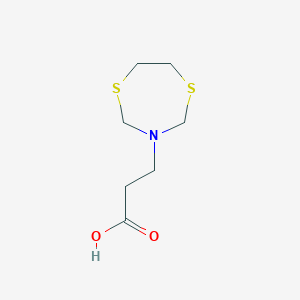
3-(1,5,3-ジチアゼパン-3-イル)プロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(1,5,3-Dithiazepan-3-yl)propanoic acid” is a chemical compound with the molecular formula C7H13NO2S2 . It has a molecular weight of 207.32 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
A library of new (1,5,3-dithiazepan-3-yl)alkanoic acids was prepared by the multicomponent cyclocondensation of amino acids, formaldehyde, and 1,2-ethanedithiol in water at room temperature for 1 to 5 hours in high yields . This green procedure offers several advantages such as operational simplicity, no catalyst, and no production of hazardous materials .Molecular Structure Analysis
The InChI code for “3-(1,5,3-Dithiazepan-3-yl)propanoic acid” is 1S/C7H13NO2S2/c9-7(10)1-2-8-5-11-3-4-12-6-8/h1-6H2,(H,9,10) .Physical And Chemical Properties Analysis
“3-(1,5,3-Dithiazepan-3-yl)propanoic acid” is a powder that is stored at room temperature . It has a molecular weight of 207.32 .科学的研究の応用
グリーンケミストリーにおける合成
この化合物は、室温で水中でアミノ酸、ホルムアルデヒド、および1,2-エタンジチオールの多成分環状縮合を含むグリーンケミストリーアプローチを通じて合成できます。 この方法は、その操作のシンプルさ、触媒の必要性のなさ、および水以外の有害な副生成物の生成がないため有利です .
生物学的標的の共有結合修飾
この化合物は、その酸リンカーを介してリガンドまたはファーマコフォアに結合すると、UV光誘起による生物学的標的の共有結合修飾を可能にします。 これは、アルキンタグを介してダウンストリームアプリケーションにさらに利用できます .
作用機序
Mode of Action
It is known that this compound is synthesized via a multicomponent cyclocondensation of amino acids, formaldehyde, and 1,2-ethanedithiol . The resulting compound may interact with its targets through various mechanisms, potentially involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding .
Biochemical Pathways
Given its synthesis from amino acids, it is possible that this compound could interact with biochemical pathways involving these building blocks of proteins .
Result of Action
Compounds synthesized via similar methods have been shown to exhibit high sorption activity with respect to silver (i) and palladium (ii), as well as antifungal activity against pathogenic micromycetes .
Action Environment
It is known that the compound can be synthesized in water, suggesting that it may be stable in aqueous environments
Its synthesis from amino acids and potential antifungal activity suggest that it may have promising applications in the field of medicinal chemistry .
特性
IUPAC Name |
3-(1,5,3-dithiazepan-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S2/c9-7(10)1-2-8-5-11-3-4-12-6-8/h1-6H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHVJOSGGQASTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN(CS1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384255.png)


![2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1384259.png)
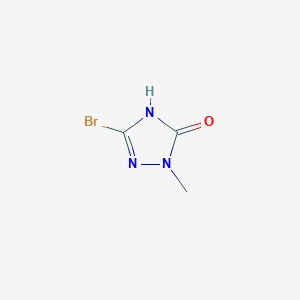
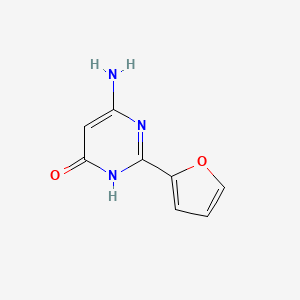
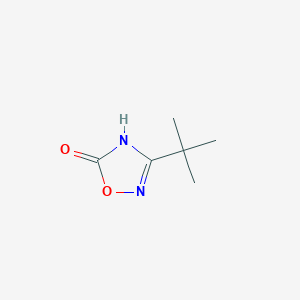

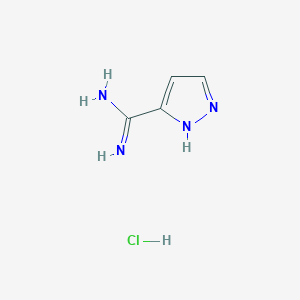
![1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1384270.png)
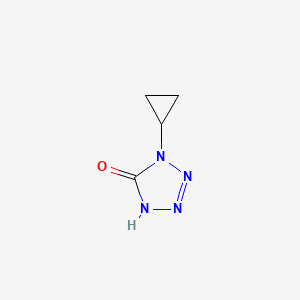
![2-bromo-N'-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B1384272.png)
